Mono(tetramethylammonium) monosulfate hydrate
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Overview
Description
Mono(tetramethylammonium) monosulfate hydrate is a quaternary ammonium salt with the chemical formula (CH₃)₄NHSO₄·xH₂O. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a colorless, crystalline substance that is highly soluble in water and methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mono(tetramethylammonium) monosulfate hydrate can be synthesized through the reaction of tetramethylammonium hydroxide with sulfuric acid. The reaction is typically carried out in an aqueous solution, and the product is then crystallized to obtain the hydrate form. The reaction can be represented as follows:
(CH3)4NOH+H2SO4→(CH3)4NHSO4+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where tetramethylammonium hydroxide and sulfuric acid are mixed under controlled conditions. The reaction mixture is then cooled to precipitate the hydrate, which is subsequently filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Mono(tetramethylammonium) monosulfate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other ammonium salts.
Substitution: The compound can participate in substitution reactions where the sulfate group is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with halides or other anions can be carried out in aqueous or methanolic solutions.
Major Products Formed
Oxidation: Products may include tetramethylammonium sulfate and other oxidized derivatives.
Reduction: Reduced forms of ammonium salts.
Substitution: Various substituted ammonium salts depending on the reacting anion.
Scientific Research Applications
Mono(tetramethylammonium) monosulfate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of ion channels and membrane transport due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which mono(tetramethylammonium) monosulfate hydrate exerts its effects involves its interaction with molecular targets such as ion channels and enzymes. The compound can modulate the activity of these targets by altering their conformation or by acting as a competitive inhibitor. The sulfate group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium hydroxide: A related compound with similar properties but lacks the sulfate group.
Tetramethylammonium chloride: Another quaternary ammonium salt with chloride as the anion.
Tetraethylammonium hydroxide: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
Mono(tetramethylammonium) monosulfate hydrate is unique due to the presence of the sulfate group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where sulfate interactions are critical, such as in the stabilization of certain pharmaceuticals and in the study of sulfate transport mechanisms in biological systems.
Properties
Molecular Formula |
C4H14NO5S- |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
tetramethylazanium;sulfate;hydrate |
InChI |
InChI=1S/C4H12N.H2O4S.H2O/c2*1-5(2,3)4;/h1-4H3;(H2,1,2,3,4);1H2/q+1;;/p-2 |
InChI Key |
VSJXNAHOWBCQRE-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)C.O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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